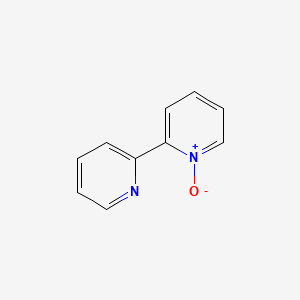

2,2'-Bipyridine, 1-oxide

CAS No.: 33421-43-1

Cat. No.: VC7858237

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33421-43-1 |

|---|---|

| Molecular Formula | C10H8N2O |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | 1-oxido-2-pyridin-2-ylpyridin-1-ium |

| Standard InChI | InChI=1S/C10H8N2O/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9/h1-8H |

| Standard InChI Key | KIKATWFLYDKKOL-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-] |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-] |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound consists of two pyridine rings connected by a single bond, with one nitrogen atom oxidized to an N-oxide group. This structural alteration introduces asymmetry and enhances polarity compared to the parent 2,2'-bipyridine. X-ray crystallography of derivatives, such as 4-nitro-6-bromo-2,2′-bipyridine 1-oxide, reveals planar geometries with bond lengths indicative of delocalized π-electron systems . The N-O bond length typically measures ~1.32 Å, consistent with partial double-bond character.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its electronic environment:

Synthesis and Functionalization

Oxidation of 2,2'-Bipyridine

The most common synthesis involves oxidizing 2,2'-bipyridine with hydrogen peroxide (30% w/w) in acetic acid at 60°C for 12 hours, achieving yields of 80–85% . Alternative oxidants like meta-chloroperoxybenzoic acid (m-CPBA) enable selective oxidation under milder conditions.

Reaction Conditions:

-

Solvent: Acetic acid or ethanol

-

Temperature: 25–60°C

-

Catalyst: None required (homogeneous reaction)

Post-Synthetic Modifications

The N-oxide group serves as a handle for further derivatization:

-

Reduction: Zinc dust in acetic acid regenerates 2,2'-bipyridine .

-

Cyanation: Treatment with trimethylsilyl cyanide and benzoyl chloride introduces nitrile groups at the 6-position, yielding 2,2’-bipyridyl-6-carbonitrile .

Coordination Chemistry and Metal Complexes

Ligand Behavior

The N-oxide oxygen and pyridyl nitrogen atoms act as bidentate donors, forming five-membered chelate rings with metal ions. Stability constants for complexes follow the Irving-Williams series (Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), with copper(II) complexes exhibiting exceptional thermodynamic stability.

Notable Complexes

Applications in Catalysis and Materials Science

Hydrofunctionalization Reactions

Cobalt catalysts ligated by 2,2'-bipyridine-1-oxide enable efficient hydroboration of styrenes. Key performance metrics include:

-

Turnover Frequency (TOF): 120 h⁻¹

-

Substrate Scope: Tolerates electron-donating and withdrawing substituents

-

Mechanism: Radical-based pathway involving metal-hydride intermediates .

Luminescent Materials

Ruthenium(II) complexes exhibit intense metal-to-ligand charge transfer (MLCT) transitions, emitting in the 600–700 nm range. These properties are exploited in organic light-emitting diodes (OLEDs) and chemical sensors.

Comparison with Structural Analogues

| Compound | Coordination Sites | Polarity | Applications |

|---|---|---|---|

| 2,2'-Bipyridine | Two pyridyl N | Low | Electrochemistry |

| 2,2'-Bipyridine-1-oxide | One pyridyl N + O | Moderate | Catalysis, Biomedicine |

| 4,4'-Bipyridine | Two pyridyl N (para) | Low | Metal-organic frameworks |

| The N-oxide group enhances solubility in polar solvents (e.g., water solubility = 1.2 g/L vs. 0.3 g/L for 2,2'-bipyridine). |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume